molecular formula C23H14ClN3O3 B12925466 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- CAS No. 35629-68-6

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl-

Cat. No.: B12925466
CAS No.: 35629-68-6
M. Wt: 415.8 g/mol
InChI Key: HRNHVPMXVNVAJJ-UHFFFAOYSA-N
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Description

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an oxazole ring fused to a triazine ring, and is substituted with chlorophenyl and diphenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- typically involves multi-component reactions. One efficient method is the five-component cascade reaction, which includes the following steps:

    Formation of N,S-acetal or N,O-acetal: This step involves the reaction of 9-fluorenone, cyanoacetohydrazide, 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, and cysteamine hydrochloride or ethanol amine.

    Knoevenagel Condensation: This step involves the condensation of the intermediate with an aldehyde.

    Michael Addition: The intermediate undergoes a Michael addition reaction.

    Tautomerization: The intermediate isomerizes to form a more stable tautomer.

    N-Cyclization: The final step involves cyclization to form the desired oxazole-triazine compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced triazine compounds.

Scientific Research Applications

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Thiazolo(3,2-a)pyridine-6-carbohydrazides
  • 2H-Oxazolo(3,2-a)pyridine-6-carbohydrazides

Uniqueness

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6,7-diphenyl- is unique due to its specific substitution pattern and the presence of both oxazole and triazine rings. This unique structure imparts distinct chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

35629-68-6

Molecular Formula

C23H14ClN3O3

Molecular Weight

415.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6,7-diphenyl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C23H14ClN3O3/c24-17-11-13-18(14-12-17)26-21(28)25-22-27(23(26)29)19(15-7-3-1-4-8-15)20(30-22)16-9-5-2-6-10-16/h1-14H

InChI Key

HRNHVPMXVNVAJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC(=O)N(C(=O)N23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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